molecular formula C28H34N4O2 B1677417 Motolimod CAS No. 926927-61-9

Motolimod

Cat. No.: B1677417
CAS No.: 926927-61-9
M. Wt: 458.6 g/mol
InChI Key: QSPOQCXMGPDIHI-UHFFFAOYSA-N
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Description

Motolimod, also known as VTX-2337, is a small molecule drug that acts as a potent and selective agonist of toll-like receptor 8 (TLR8). Toll-like receptors are a class of proteins that play a crucial role in the regulation of the immune system by recognizing pathogen-associated molecular patterns.

Mechanism of Action

Target of Action

Motolimod is a potent and selective agonist of toll-like receptor 8 (TLR8) . TLR8 is a receptor involved in the regulation of the immune system . It is primarily expressed in myeloid dendritic cells (mDC) and plays a crucial role in innate immunity .

Mode of Action

This compound interacts with its primary target, TLR8, to stimulate the immune system . Upon binding to TLR8, this compound activates myeloid dendritic cells (mDC), which results in the production of mediators that recruit and activate other inflammatory cells in the tumor microenvironment .

Biochemical Pathways

The activation of TLR8 by this compound leads to the stimulation of antigen presentation, natural killer (NK) cell cytotoxicity, and the induction of Th1-polarizing cytokines . These activities facilitate the development of adaptive, tumor-directed immune responses .

Pharmacokinetics

It is known that this compound is a small molecule , which typically have good bioavailability and can easily penetrate tissues.

Result of Action

The molecular and cellular effects of this compound’s action involve the activation of the immune system. Specifically, this compound stimulates NK cells, dendritic cells, and monocytes . This activation leads to increased antibody-dependent cellular cytotoxicity (ADCC) activity of therapeutic monoclonal antibodies, including cetuximab .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the immunosuppressive environment created by many tumors, advanced patient age, and previous treatments with cytotoxic agents may temper the activity of this compound . Late-stage cancer patients remain highly sensitive to tlr8 activation by this compound .

Biochemical Analysis

Biochemical Properties

Motolimod plays a significant role in biochemical reactions by stimulating the immune system. It interacts with toll-like receptor 8 (TLR8), which is expressed on immune cells such as natural killer (NK) cells, dendritic cells, and monocytes . Upon binding to TLR8, this compound activates these immune cells, leading to the production of pro-inflammatory cytokines and chemokines . This activation enhances the immune response against cancer cells and other pathogens.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It stimulates NK cells, dendritic cells, and monocytes, leading to increased antibody-dependent cellular cytotoxicity (ADCC) and the production of cytokines such as granulocyte colony-stimulating factor (G-CSF), interleukin-6 (IL-6), macrophage inflammatory protein-1 beta (MIP-1β), and monocyte chemoattractant protein-1 (MCP-1) . These cytokines play crucial roles in enhancing the immune response and promoting the recruitment and activation of other immune cells within the tumor microenvironment .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to toll-like receptor 8 (TLR8) on the surface of immune cells. This binding triggers a signaling cascade that leads to the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines . The activation of NF-κB results in the transcription of genes involved in immune responses, including those encoding cytokines and chemokines . Additionally, this compound enhances the expression of costimulatory molecules on antigen-presenting cells, facilitating more effective presentation of tumor antigens to T cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound induces rapid and statistically significant increases in plasma cytokines and the activation of circulating NK cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound can be safely administered at various doses, with higher doses leading to more pronounced immune activation . At very high doses, this compound may cause adverse effects such as increased neuropathic pain . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential toxic effects.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate immune responses. It interacts with enzymes and cofactors that modulate the production of cytokines and chemokines . The activation of TLR8 by this compound leads to the induction of metabolic pathways that enhance the immune response against cancer cells

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . It is primarily localized in endosomal compartments of monocytes and myeloid dendritic cells, where it activates TLR8 and stimulates the release of inflammatory mediators . The distribution of this compound within the tumor microenvironment plays a crucial role in its effectiveness as an immunotherapeutic agent.

Subcellular Localization

The subcellular localization of this compound is primarily within endosomal compartments of immune cells . This localization is essential for its activity, as TLR8 is predominantly expressed in endosomes. The activation of TLR8 by this compound within these compartments leads to the production of pro-inflammatory cytokines and the enhancement of immune responses

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of motolimod involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzazepine core, followed by the introduction of the pyrrolidine-1-carbonyl group and the dipropylamino group. The reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as amines, acids, and bases. The final product is purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. This involves scaling up the reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as industrial chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Motolimod undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as alkyl, acyl, or amino groups .

Scientific Research Applications

Motolimod has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the activation of toll-like receptor 8 and its downstream signaling pathways.

    Biology: Employed in research to understand the role of toll-like receptors in the immune response.

    Medicine: Investigated as an adjuvant therapy in cancer chemotherapy, particularly in combination with other therapeutic agents such as cetuximab.

    Industry: Potential applications in the development of new immunotherapeutic agents and vaccines

Comparison with Similar Compounds

Similar Compounds

    Imiquimod: Another toll-like receptor agonist used in the treatment of skin conditions such as actinic keratosis and genital warts.

Uniqueness of Motolimod

This compound is unique in its selective activation of toll-like receptor 8, which distinguishes it from other toll-like receptor agonists that may target different receptors. This selective activation allows for a more targeted immune response, potentially leading to better therapeutic outcomes in cancer treatment .

Properties

IUPAC Name

2-amino-N,N-dipropyl-8-[4-(pyrrolidine-1-carbonyl)phenyl]-3H-1-benzazepine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O2/c1-3-13-31(14-4-2)28(34)24-17-23-12-11-22(18-25(23)30-26(29)19-24)20-7-9-21(10-8-20)27(33)32-15-5-6-16-32/h7-12,17-18H,3-6,13-16,19H2,1-2H3,(H2,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPOQCXMGPDIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC2=C(C=C(C=C2)C3=CC=C(C=C3)C(=O)N4CCCC4)N=C(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10239107
Record name VTX-2337
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926927-61-9
Record name Motolimod [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0926927619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Motolimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12303
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VTX-2337
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOTOLIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP6PY72ZH3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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